3-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione
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Description
Synthesis Analysis
The synthesis of similar compounds has been achieved through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .Molecular Structure Analysis
The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .Chemical Reactions Analysis
The click reaction of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione and 5,5-diphenyl-1,3-di(prop-2-yn-1-yl)imidazolidine-2,4-dione with aryl azides or sodium azide and benzyl chloride in water produced new 1,2,3-triazoles linked-5,5-diphenylimidazolidine-2,4-dione .Mechanism of Action
Target of Action
Compounds with similar structures, such as spiro-azetidin-2-one derivatives, have been found to exhibit diversified biological and pharmacological activity .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit a variety of activities, including anti-inflammatory, antimycobacterial, and antitumor activities .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a wide range of pharmacological activities .
Pharmacokinetics
The pharmacokinetic profile of similar compounds can be studied using in silico methods .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including anti-inflammatory, antimycobacterial, and antitumor activities .
Action Environment
It’s worth noting that the synthesis of similar compounds has been successfully achieved in the presence of certain ligands and copper salts .
Properties
IUPAC Name |
3-(1-quinolin-8-ylsulfonylazetidin-3-yl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c20-13-7-17-15(21)19(13)11-8-18(9-11)24(22,23)12-5-1-3-10-4-2-6-16-14(10)12/h1-6,11H,7-9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKRWHQTMAYJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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